N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide
Description
This compound features a benzamide core substituted with a 3-methyl group and an N-linked 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. The m-tolyl group (meta-methylphenyl) attached to the nitrogen enhances steric bulk and modulates electronic properties. The dihydrothiophene sulfone group introduces a rigid, electron-deficient heterocyclic system, which may influence binding interactions in biological systems or catalytic applications.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methyl-N-(3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-14-5-3-7-16(11-14)19(21)20(17-8-4-6-15(2)12-17)18-9-10-24(22,23)13-18/h3-12,18H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYZKRUAADWIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide typically involves the reaction of 3-methyl-N-(m-tolyl)benzamide with a suitable sulfone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound, depending on the specific reaction pathway and conditions.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide involves its interaction with specific molecular targets and pathways. The sulfone group in the compound is known to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and proteins. This interaction can lead to changes in cellular processes, making the compound a valuable tool in studying biological mechanisms and developing new therapeutic strategies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Sulfone vs. Sulfamoyl Groups : The target compound’s sulfone group (SO₂) enhances rigidity and electron deficiency compared to sulfamoyl (SO₂NH) groups in LMM3. This difference may reduce hydrogen-bonding capacity but improve metabolic stability .
- Substituent Effects: The 3-methyl group on the benzamide core (target) provides moderate electron-donating effects, contrasting with the electron-withdrawing 3-nitro () or 3-fluoro () substituents. Such variations influence reactivity and binding to targets like histone acetyltransferases (HATs) .
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methyl-N-(m-tolyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure comprising a benzamide moiety linked to a dioxido-dihydrothiophene ring, which contributes to its diverse biological effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C18H17NO3S
- Molecular Weight : 345.39 g/mol
- CAS Number : 863020-59-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values suggest that the compound is effective against these pathogens, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound:
| Study | Organism/Cell Line | Activity Observed | MIC/IC50 (µM) |
|---|---|---|---|
| E. coli | Antimicrobial | 15 | |
| S. aureus | Antimicrobial | 10 | |
| MCF-7 | Anticancer | 20 | |
| HeLa | Anticancer | 25 |
These findings highlight the compound's potential therapeutic applications in treating infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
